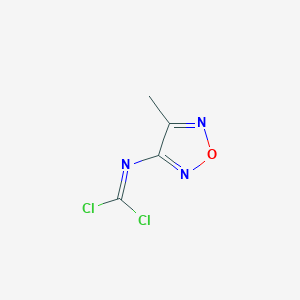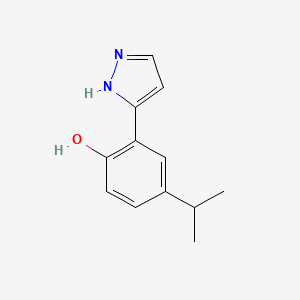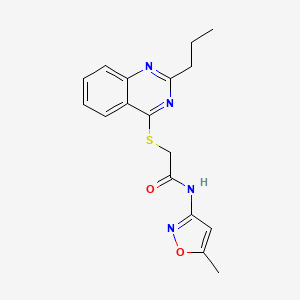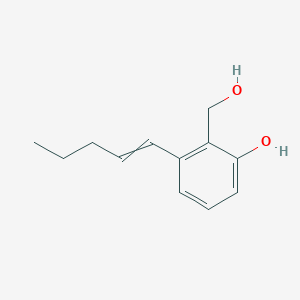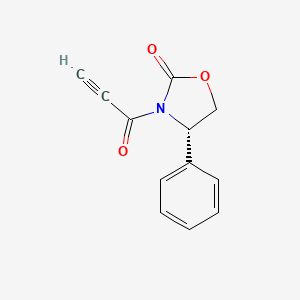
(4S)-4-Phenyl-3-(prop-2-ynoyl)-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-4-Phenyl-3-(prop-2-ynoyl)-1,3-oxazolidin-2-one is a chiral compound that belongs to the class of oxazolidinones. This compound is characterized by its unique structure, which includes a phenyl group, a prop-2-ynoyl group, and an oxazolidinone ring. It is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-Phenyl-3-(prop-2-ynoyl)-1,3-oxazolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-phenylglycinol and propargyl bromide.
Formation of Oxazolidinone Ring: The oxazolidinone ring is formed through a cyclization reaction, where the (S)-phenylglycinol reacts with a carbonyl compound.
Introduction of Prop-2-ynoyl Group: The prop-2-ynoyl group is introduced through an alkylation reaction using propargyl bromide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure to ensure high yield and purity.
Purification: Techniques like crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-Phenyl-3-(prop-2-ynoyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phenyl and prop-2-ynoyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
(4S)-4-Phenyl-3-(prop-2-ynoyl)-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4S)-4-Phenyl-3-(prop-2-ynoyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways: It can modulate biochemical pathways, leading to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
(4S)-4-Phenyl-3-(prop-2-ynoyl)-1,3-oxazolidin-2-one: Unique due to its specific substituents and chiral nature.
Other Oxazolidinones: Compounds like linezolid and tedizolid, which are used as antibiotics.
Uniqueness
This compound stands out due to its specific structure, which imparts unique chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis, and its potential biological activities make it a subject of interest in medicinal chemistry.
Properties
CAS No. |
192203-93-3 |
|---|---|
Molecular Formula |
C12H9NO3 |
Molecular Weight |
215.20 g/mol |
IUPAC Name |
(4S)-4-phenyl-3-prop-2-ynoyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H9NO3/c1-2-11(14)13-10(8-16-12(13)15)9-6-4-3-5-7-9/h1,3-7,10H,8H2/t10-/m1/s1 |
InChI Key |
CFOHJWUQDLXCBF-SNVBAGLBSA-N |
Isomeric SMILES |
C#CC(=O)N1[C@H](COC1=O)C2=CC=CC=C2 |
Canonical SMILES |
C#CC(=O)N1C(COC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2,3,4-Tetrakis[(4-methylphenyl)sulfanyl]-5,6-bis(phenylsulfanyl)benzene](/img/structure/B12571327.png)
![1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2-one](/img/structure/B12571332.png)

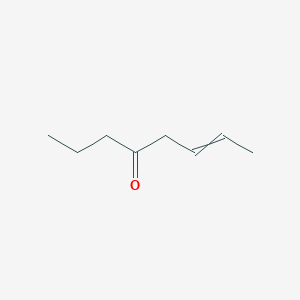
![5H-[1,3]Oxazolo[3,2-a]quinoline-1,2,5-trione](/img/structure/B12571352.png)
![1,1'-Sulfanediylbis{4-[(ethenylsulfanyl)methyl]benzene}](/img/structure/B12571356.png)
![8,8-Dimethyl-7-oxa-1-azabicyclo[3.2.1]octan-4-one](/img/structure/B12571360.png)
![S-{[4-(2-Chloroacetamido)phenyl]methyl} ethanethioate](/img/structure/B12571368.png)

